molecular formula C15H15N3O4 B5589396 4-ethoxy-N-(6-methylpyridin-2-yl)-3-nitrobenzamide

4-ethoxy-N-(6-methylpyridin-2-yl)-3-nitrobenzamide

Cat. No.: B5589396
M. Wt: 301.30 g/mol
InChI Key: RRVRUYQJCJUQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(6-methylpyridin-2-yl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a methylpyridinyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(6-methylpyridin-2-yl)-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 4-ethoxybenzamide to introduce the nitro group, followed by the coupling of the nitrated intermediate with 6-methylpyridin-2-amine under appropriate conditions to form the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(6-methylpyridin-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium ethoxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of 4-amino-N-(6-methylpyridin-2-yl)-3-nitrobenzamide.

    Reduction: Formation of 4-ethoxy-N-(6-methylpyridin-2-yl)-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-N-(6-methylpyridin-2-yl)-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(6-methylpyridin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(6-methylpyridin-2-yl)benzamide
  • 4-ethoxy-N-(6-methylpyridin-2-yl)carbamothioylbenzamide
  • N-(pyridin-2-yl)amides

Uniqueness

4-ethoxy-N-(6-methylpyridin-2-yl)-3-nitrobenzamide is unique due to the presence of both the nitro and ethoxy groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

4-ethoxy-N-(6-methylpyridin-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-3-22-13-8-7-11(9-12(13)18(20)21)15(19)17-14-6-4-5-10(2)16-14/h4-9H,3H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVRUYQJCJUQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=N2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.